molecular formula C14H27ClN2O2 B2736350 tert-butyl2-amino-8-azaspiro[4.5]decane-8-carboxylatehydrochloride CAS No. 2460756-16-3

tert-butyl2-amino-8-azaspiro[4.5]decane-8-carboxylatehydrochloride

Cat. No.: B2736350
CAS No.: 2460756-16-3
M. Wt: 290.83
InChI Key: RHWYDZZTDLBDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl2-amino-8-azaspiro[4.5]decane-8-carboxylatehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by its tert-butyl ester group, amino functionality, and spirocyclic framework, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, the reaction of a ketone with an amine in the presence of a catalyst can lead to the formation of the spirocyclic structure.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the spirocyclic intermediate with an appropriate amine source under controlled conditions.

    Esterification: The tert-butyl ester group can be introduced through an esterification reaction. This involves reacting the carboxylic acid functionality of the intermediate with tert-butyl alcohol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-amino-8-azaspiro[4.5]decane-8-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acid.

Scientific Research Applications

tert-butyl2-amino-8-azaspiro[4.5]decane-8-carboxylatehydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the biological activity and mechanism of action of spirocyclic compounds.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure can provide steric hindrance, affecting the compound’s binding affinity and selectivity. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate

Uniqueness

tert-butyl2-amino-8-azaspiro[45]decane-8-carboxylatehydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and ester functionalities

Properties

IUPAC Name

tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(15)10-14;/h11H,4-10,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWYDZZTDLBDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)N)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.